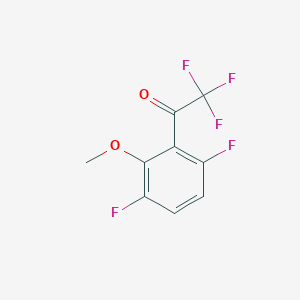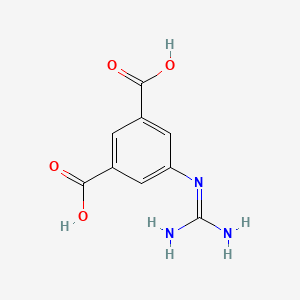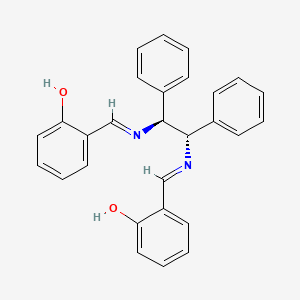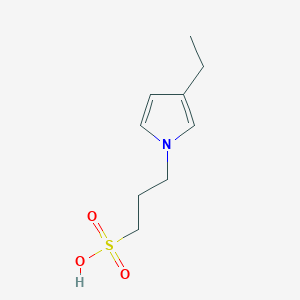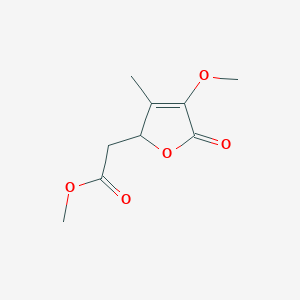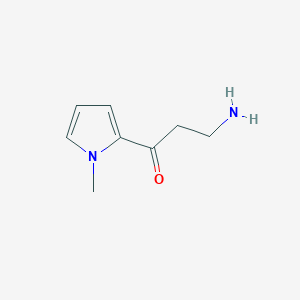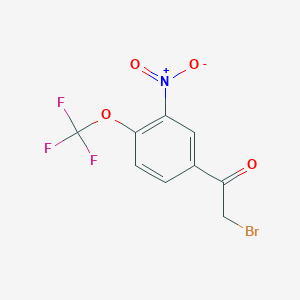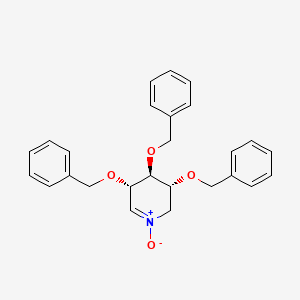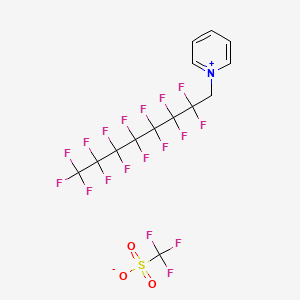
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H4Br2F4O It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenacyl bromide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide typically involves the bromination and fluorination of appropriate precursor compounds. One common method involves the reaction of 3-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to ensure consistent product quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired purity levels required for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modifying their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
- 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
- 1-Bromo-2,4,5-trifluorobenzene
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide is unique due to its specific combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring high reactivity and specificity, such as in the synthesis of complex organic molecules and in biological studies .
Propiedades
Fórmula molecular |
C9H4Br2F4O |
|---|---|
Peso molecular |
363.93 g/mol |
Nombre IUPAC |
2-bromo-1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2F4O/c10-3-6(16)7-4(9(13,14)15)1-2-5(11)8(7)12/h1-2H,3H2 |
Clave InChI |
CDTJMNMLCFRMTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)CBr)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)
